Boc-N-Me-Lys(2-Cl-Z)-OH

Descripción general

Descripción

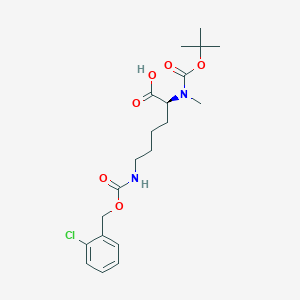

Boc-N-Me-Lys(2-Cl-Z)-OH is a synthetic derivative of the amino acid lysine. It is commonly used in proteomics research and peptide synthesis due to its unique protective groups that prevent unwanted reactions during peptide chain assembly. The compound has the molecular formula C20H29ClN2O6 and a molecular weight of 428.92 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Lys(2-Cl-Z)-OH typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the epsilon amino group with a 2-chlorobenzyl-oxycarbonyl group. The process generally includes the following steps:

Protection of the alpha amino group: The alpha amino group of lysine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

Methylation of the alpha carbon: The alpha carbon is methylated using a methylating agent like methyl iodide.

Protection of the epsilon amino group: The epsilon amino group is protected using 2-chlorobenzyl-oxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-N-Me-Lys(2-Cl-Z)-OH undergoes various chemical reactions, including:

Deprotection reactions: Removal of the Boc and 2-chlorobenzyl-oxycarbonyl protective groups using acidic or basic conditions.

Substitution reactions: The compound can undergo nucleophilic substitution reactions at the 2-chlorobenzyl group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for Boc group removal, while hydrogenation or catalytic transfer hydrogenation is used for 2-chlorobenzyl-oxycarbonyl group removal.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the 2-chlorobenzyl group.

Major Products Formed

Deprotected lysine derivatives: Removal of protective groups yields Nalpha-methyl-L-lysine.

Substituted derivatives: Nucleophilic substitution yields various substituted lysine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block:

Boc-N-Me-Lys(2-Cl-Z)-OH serves as a crucial building block in the synthesis of peptides. Its protected form allows for selective reactions without interference from the amino or carboxylic groups of other amino acids. The Boc group can be removed under acidic conditions, while the 2-Cl-Z group can be removed via hydrogenolysis, facilitating the formation of peptides with precise sequences and structures .

Common Synthetic Routes:

- Solid-Phase Peptide Synthesis (SPPS): Utilizes this compound as a key intermediate in constructing complex peptide chains.

- Deprotection Conditions: Typically involves trifluoroacetic acid (TFA) for Boc removal and palladium-catalyzed hydrogenolysis for 2-Cl-Z removal .

Drug Development

Peptide-Based Therapeutics:

The compound is integral to developing peptide-based drugs, particularly those targeting specific biological pathways. Its ability to form stable peptide bonds makes it suitable for creating therapeutic agents with enhanced efficacy and specificity .

Case Study: Hsp90 Inhibitors:

Research has demonstrated that derivatives of this compound can be incorporated into Hsp90 inhibitors, showcasing its potential in cancer therapy. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their therapeutic potential .

Bioconjugation

Targeted Drug Delivery:

this compound is utilized in bioconjugation processes to attach therapeutic agents to targeting moieties. This application is vital for enhancing the selectivity and effectiveness of drug delivery systems .

Mechanism of Action:

The protecting groups allow for controlled reactions that facilitate the conjugation of drugs to antibodies or other biomolecules without compromising their activity. This selective approach ensures that the therapeutic agents reach their intended targets effectively .

Mecanismo De Acción

The mechanism of action of Boc-N-Me-Lys(2-Cl-Z)-OH primarily involves its role as a protective group in peptide synthesis. The Boc and 2-chlorobenzyl-oxycarbonyl groups prevent unwanted side reactions during peptide chain assembly. The compound does not have a specific molecular target or pathway but rather serves as a tool to facilitate the synthesis of complex peptides and proteins.

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-lysine: Similar to Boc-N-Me-Lys(2-Cl-Z)-OH but lacks the methyl and 2-chlorobenzyl groups.

Fmoc-L-lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc.

Cbz-L-lysine: Uses a benzyloxycarbonyl (Cbz) group for protection instead of Boc and 2-chlorobenzyl.

Uniqueness

This compound is unique due to its dual protective groups, which provide selective protection for both the alpha and epsilon amino groups. This allows for greater control and flexibility in peptide synthesis compared to other similar compounds .

Actividad Biológica

Boc-N-Me-Lys(2-Cl-Z)-OH, also known as Boc-Lys(2-Cl-Z)-OH, is a derivative of lysine that has garnered attention for its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a 2-chlorobenzyl (Cl-Z) side chain, and an N-methyl substitution, which can influence its interactions with biological systems.

- Molecular Formula : C19H27ClN2O6

- Molecular Weight : 414.9 g/mol

- CAS Number : 54613-99-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of peptide synthesis and its potential applications in drug design. The following sections detail specific areas of research related to its biological activity.

Peptide Synthesis and Modulation of Activity

- Synthesis Techniques : this compound is synthesized using standard peptide coupling methods, often involving the use of chloromethylated resins. The incorporation of this compound into peptides allows for modifications that can enhance the biological efficacy of the resulting peptides .

- Biological Testing : Research has shown that peptides synthesized with this compound exhibit varied biological activities depending on their structure. For instance, modifications at the C-terminus can significantly alter receptor binding affinities and biological responses .

-

Case Studies :

- In a study focused on somatostatin analogues, peptides containing this compound demonstrated altered affinities for somatostatin receptors, indicating that the structural modifications introduced by this compound can lead to enhanced or diminished biological activity .

- Another study highlighted the use of this compound in antimicrobial peptide design, where it was found to contribute to the overall stability and activity of the peptides against various pathogens .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on existing studies:

- Receptor Binding Modulation : The presence of the 2-chlorobenzyl group may influence hydrophobic interactions with receptor sites, enhancing binding affinity or selectivity .

- Stability and Solubility : The Boc protecting group contributes to the stability of synthesized peptides during storage and manipulation, which is critical for maintaining biological activity in experimental settings .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other lysine derivatives:

Future Directions

Research into this compound is ongoing, with potential applications in:

- Drug Design : Its ability to modify receptor interactions makes it a candidate for developing targeted therapeutics.

- Peptide Therapeutics : Further exploration of its role in antimicrobial peptides could lead to new treatments for resistant bacterial strains.

Propiedades

IUPAC Name |

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFXKKTXOVPLR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.